1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a piperidine ring, and a sulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the piperidine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the piperidine ring play crucial roles in binding to these targets, while the sulfanyl group may enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-4-methylaniline: A simpler structure with fewer functional groups.
1,1-Bis(3-chloro-4-methylanilino)-2,2,2-trichloroethane: Contains multiple chloro groups and a different core structure
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
1189867-76-2 |
---|---|
Molecular Formula |
C22H26ClN5O2S |
Molecular Weight |
460.0 |
IUPAC Name |
1-[6-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClN5O2S/c1-14-2-5-18(17(23)10-14)27-20(29)12-31-21-11-19(24-13-25-21)28-8-6-15(7-9-28)22(30)26-16-3-4-16/h2,5,10-11,13,15-16H,3-4,6-9,12H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
NQICXEDPNDHYOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.